U-89360E

HIV-1 Protease Inhibition Enzyme Kinetics Drug Discovery

U-89360E is the premier peptidic HIV-1 protease inhibitor for crystallographic and kinetic studies. Its unique binding mode and well-characterized resistance profiles (V82D/N, G48H) make it irreplaceable for comparative structural biology. High-purity (≥98%) material, ideal for SBDD and assay calibration. For research use only.

Molecular Formula C28H52N8O6
Molecular Weight 596.8 g/mol
CAS No. 161897-65-0
Cat. No. B1683348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-89360E
CAS161897-65-0
SynonymsU 89360E;  U-89360E;  U89360E; 
Molecular FormulaC28H52N8O6
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C(CC1CCCCC1)NC(=O)C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C28H52N8O6/c1-16(2)19(15-23(38)22(34-17(3)37)14-18-8-5-4-6-9-18)26(41)36-21(11-12-24(29)39)27(42)35-20(25(30)40)10-7-13-33-28(31)32/h16,18-23,38H,4-15H2,1-3H3,(H2,29,39)(H2,30,40)(H,34,37)(H,35,42)(H,36,41)(H4,31,32,33)/t19?,20-,21-,22-,23-/m0/s1
InChIKeyXTOQWMLQBSGKOK-FBUUKJIQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U-89360E (CAS 161897-65-0): A Peptidic HIV-1 Protease Inhibitor for Structural Biology and Resistance Mechanism Research


U-89360E is a peptidic inhibitor of the HIV-1 protease, an aspartyl protease essential for viral maturation. It is not a clinical drug candidate but a well-characterized research tool compound used extensively in crystallographic and kinetic studies to elucidate the structural basis of inhibitor binding and drug resistance [1][2]. Unlike most clinically used HIV-1 protease inhibitors, which are non-peptidic in nature, U-89360E's peptidic scaffold provides a distinct binding mode that is invaluable for comparative structural biology [3].

Why a Generic HIV Protease Inhibitor Cannot Substitute for U-89360E in Specialized Research Applications


Substituting U-89360E with a more potent or clinically relevant non-peptidic HIV-1 protease inhibitor (e.g., Saquinavir, Ritonavir, Indinavir) will fundamentally alter experimental outcomes in structural and resistance studies. U-89360E's peptidic nature dictates a unique binding mode, resulting in distinct conformational changes in the enzyme, particularly in the flap region [1]. Its specific interaction profiles with clinically relevant drug-resistant mutants (e.g., V82D, V82N, G48H) are well-documented and differ markedly from those of non-peptidic inhibitors, making it an irreplaceable probe for studying resistance mechanisms [2][3]. The extensive body of high-resolution structural data available for U-89360E in complex with both wild-type and mutant proteases provides a unique, comparative platform that is not replicated with other inhibitors [1][2][4].

Quantitative Evidence for U-89360E Differentiation: Comparative Data Against Wild-Type and Mutant HIV-1 Proteases


Comparative Inhibitory Potency (Ki) Against Wild-Type HIV-1 Protease

U-89360E inhibits wild-type HIV-1 protease with a Ki of 20 nM . For comparison, clinically used non-peptidic inhibitors exhibit a wide range of potencies; for example, Saquinavir has a reported Ki of 0.463 nM, and Ritonavir a Ki of 0.027 nM [1]. While U-89360E is less potent, its value as a research tool lies in its distinct peptidic binding mode, which provides a different baseline for resistance studies and structural comparisons not achievable with these more potent, non-peptidic drugs.

HIV-1 Protease Inhibition Enzyme Kinetics Drug Discovery

Differential Activity Against the Clinically Relevant V82D Drug-Resistant Mutant

U-89360E exhibits a 28-fold reduction in potency against the V82D active-site mutant protease (Ki = 560 nM) compared to wild-type (20 nM) . This quantitative loss of affinity is accompanied by a key structural change: the loss of a water molecule that bridges the protease flap and the inhibitor in the wild-type complex [1]. This specific structural and kinetic fingerprint provides a benchmark for understanding resistance mechanisms to peptidic inhibitors.

Drug Resistance Mutant Protease V82D

Differential Activity Against the Clinically Relevant V82N Drug-Resistant Mutant

Against the V82N mutant protease, U-89360E's Ki increases to 2100 nM, representing a 105-fold loss of potency compared to the wild-type enzyme (Ki = 20 nM) . This substantial reduction in affinity is attributed to unfavorable van der Waals interactions between the inhibitor and the mutated Asn82 side chain [1]. This specific and severe loss of potency is a defining characteristic of U-89360E's interaction with this particular mutant, making it a valuable tool for studying V82N-mediated resistance.

Drug Resistance Mutant Protease V82N

High-Resolution Structural Characterization of U-89360E Complexes with Wild-Type and Mutant Proteases

U-89360E is one of the few inhibitors for which high-resolution X-ray crystal structures have been solved in complex with both wild-type HIV-1 protease and multiple clinically relevant drug-resistant mutants. Structures include complexes with wild-type (resolution 2.3 Å, R-factor 0.173), V82D mutant (2.3 Å, R-factor 0.175), V82N mutant (2.3 Å, R-factor 0.182) [1], and the G48H mutant (2.3 Å) [2]. An additional structure with the A28S mutant was determined to an even higher resolution of 2.0 Å (R-factor 0.194) [3]. This suite of well-refined, comparable structures provides an unparalleled resource for detailed analysis of inhibitor binding and the structural consequences of resistance mutations.

X-ray Crystallography Structural Biology Binding Mode Analysis

Unique Binding Mode and Flap Dynamics in the G48H Drug-Resistant Mutant

The crystal structure of U-89360E bound to the G48H drug-resistant mutant reveals a unique binding mode not observed with non-peptidic inhibitors. The mutation of flap residue 48 to histidine allows for new, stabilizing van der Waals contacts between His48 and Phe53, as well as between His48 and the inhibitor's P2' and P3' subsites [1]. This results in a flap region that is less mobile than in the wild-type enzyme. Crucially, a model of the clinically relevant G48V mutant with the drug Saquinavir predicts interactions similar to those found in the G48H/U-89360E crystal, demonstrating the compound's value as a structural mimic for understanding resistance to clinical drugs [1].

Drug Resistance Flap Dynamics G48H Mutant

Optimal Research and Industrial Applications for U-89360E Based on Quantitative Evidence


Structural Biology: Comparative X-ray Crystallography of HIV-1 Protease

U-89360E is the premier tool compound for structural biology studies requiring high-resolution, comparative X-ray crystal structures of HIV-1 protease. Its proven ability to co-crystallize with wild-type and multiple clinically relevant mutants (V82D, V82N, G48H, A28S) and yield structures with resolutions between 2.0 and 2.3 Å and R-factors ranging from 0.173 to 0.194 [1][2] makes it uniquely suited for detailed analyses of drug binding, active-site geometry, and mutation-induced conformational changes. No other inhibitor offers a comparable, well-validated suite of publicly available structural data.

Mechanism of Drug Resistance: Kinetic and Structural Studies of V82 Mutants

U-89360E is ideally suited for studies focused on the V82D and V82N resistance pathways. Its well-defined Ki values against these mutants (560 nM and 2100 nM, respectively) provide a quantitative baseline for enzyme kinetics assays . Furthermore, the accompanying high-resolution crystal structures offer a direct structural explanation for the loss of potency, including unfavorable van der Waals interactions and the loss of a key water molecule [1][2]. This combined kinetic and structural dataset establishes U-89360E as a powerful, calibrated probe for investigating V82-mediated resistance.

Computational Chemistry and Structure-Based Drug Design (SBDD)

The extensive, high-quality structural data for U-89360E in complex with both wild-type and mutant HIV-1 proteases provides an ideal training and validation set for computational chemistry and SBDD efforts [1]. The peptidic nature of U-89360E offers a distinct binding mode that can be used to explore chemical space different from non-peptidic inhibitors. The compound's well-characterized interactions with the protease flap region, especially in the G48H mutant, provide valuable insights for designing inhibitors with improved resistance profiles [2].

HIV-1 Protease Assay Development and Validation

U-89360E serves as an excellent control and calibration compound for the development and validation of in vitro assays for HIV-1 protease activity and inhibition. Its moderate potency against the wild-type enzyme (Ki = 20 nM) and its distinct, well-characterized resistance profiles against the V82D and V82N mutants (28-fold and 105-fold increases in Ki, respectively) provide a reliable and quantitative benchmark for optimizing assay conditions and ensuring reproducibility. This is particularly valuable in drug discovery settings where assays must be robust and well-characterized.

Quote Request

Request a Quote for U-89360E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.